molecular formula C10H11NO B1424223 7-Ethyl-1,3-dihydro-2H-indol-2-one CAS No. 73425-09-9

7-Ethyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1424223
CAS RN: 73425-09-9
M. Wt: 161.2 g/mol
InChI Key: PGSRQDDORRHHFB-UHFFFAOYSA-N
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Description

“1,3-dihydro-2H-indol-2-one”, also known as Oxindole, is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone . It has a molecular weight of 133.1473 .


Synthesis Analysis

While specific synthesis methods for “7-Ethyl-1,3-dihydro-2H-indol-2-one” are not available, there are general methods for synthesizing 1,3-dihydro-2H-indol-2-one derivatives .


Molecular Structure Analysis

The molecular structure of “1,3-dihydro-2H-indol-2-one” consists of a benzene ring fused to 2-pyrrolidone . The IUPAC Standard InChI is InChI=1S/C8H7NO/c10-8-5-6-3-1-2-4-7 (6)9-8/h1-4H,5H2, (H,9,10) .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that derivatives of 7-Ethyl-1,3-dihydro-2H-indol-2-one demonstrate a wide spectrum of biological activities. Compounds synthesized from this chemical have shown substantial antibacterial potential against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibit antifungal properties, providing a promising avenue for the development of new antimicrobial agents. For instance, specific derivatives demonstrated antibacterial activities comparable to the standard drug Ciprofloxacin and exhibited moderate to weak anti-enzymatic potential against enzymes like α-Glucosidase and Butyrylcholinesterase. Furthermore, these compounds showed significant antimicrobial activity, particularly against microorganisms like S. aureus, E. coli, and others, indicating their potential in combating a range of bacterial infections (Rubab et al., 2017), (El-Gendy & Ahmedy, 2000), (Akhaja & Raval, 2011).

Anti-proliferative and Genotoxicity Studies

Certain derivatives of this compound were studied for their anti-proliferative and genotoxicity effects. Some compounds showed remarkable growth inhibitory effects, signifying their potential in cancer research and therapy. These findings are crucial in the development of new chemotherapeutic agents, providing a foundation for further studies on the anti-cancer properties of these compounds (Meti et al., 2016).

Kinase Inhibition and Selective Receptor Antagonism

Compounds containing the this compound skeleton have been studied for their potential in inhibiting kinase activity and selective receptor antagonism. These compounds have shown to inhibit kinase VEGFR-2 and exhibit selective antagonistic activity towards the 5-HT7 receptor, which is significant in the context of neurological and psychiatric disorders. However, it's noteworthy that sterically demanding metallocene-substituted derivatives showed poor kinase inhibitory action due to the steric bulk of the substituents (Spencer et al., 2009), (Volk et al., 2008), (Spencer et al., 2011).

properties

IUPAC Name

7-ethyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-4-3-5-8-6-9(12)11-10(7)8/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSRQDDORRHHFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697471
Record name 7-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73425-09-9
Record name 7-Ethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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